Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Descriptors

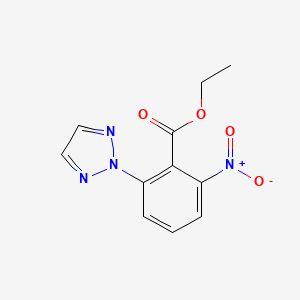

The systematic IUPAC name for this compound is ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate , which reflects its structural components:

- A benzoate ester backbone substituted at the 2-position with a nitro group (-NO₂) and at the 6-position with a 1,2,3-triazole ring.

- The ethyl ester group (-OCC) is attached to the carboxylic acid moiety of the benzoate core.

The molecular structure can be represented via the SMILES notation O=C(OCC)C1=C(N2N=CC=N2)C=CC=C1[N+](=O)[O-], which encodes the connectivity of atoms and functional groups. The compound’s planar aromatic system and electron-withdrawing nitro group contribute to its physicochemical properties, though experimental data on solubility, melting point, or reactivity remain undocumented in publicly available sources.

Table 1: Key Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₄O₄ | |

| Molecular Weight | 262.23 g/mol | |

| SMILES | O=C(OCC)C1=C(N2N=CC=N2)C=CC=C1[N+](=O)[O-] |

Registry Numbers and CAS Identification

The compound is uniquely identified by its CAS Registry Number 2632895-95-3 . This identifier is consistent across supplier catalogs and chemical databases, ensuring unambiguous referencing in research and industrial contexts. Notably, the CAS registry entry does not yet include detailed spectral or chromatographic data, limiting public accessibility to advanced analytical insights.

Synonym Taxonomy Across Chemical Databases

This compound is cataloged under several synonyms and registry numbers in commercial and academic databases:

- BLD Pharm : Lists the compound as a building block for pharmaceutical research, emphasizing its utility in heterocyclic chemistry.

- PubChem : While the exact entry for this CAS number is not indexed in the provided search results, related nitro-triazole benzoates (e.g., CID 2766793) share structural motifs but differ in substituent patterns.

- ChemBuyersGuide : References the compound as a specialty chemical with catalog number BLD-2632895.

The absence of broad synonymy in major public databases like HMDB or ChEMBL suggests limited biochemical characterization or commercial utilization to date.

Properties

IUPAC Name |

ethyl 2-nitro-6-(triazol-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4/c1-2-19-11(16)10-8(14-12-6-7-13-14)4-3-5-9(10)15(17)18/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGTTYWAGKLEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Synthesis: Ethyl 2-Nitro-6-Fluorobenzoate

| Parameter | Value |

|---|---|

| Substrate | Ethyl 2-nitro-6-fluorobenzoate |

| Triazole Reagent | 4,5-Dibromo-2H-1,2,3-triazole |

| Base | K2CO3 (2.2 equiv) |

| Solvent | DMF |

| Temperature | 50°C |

| Time | 24 hours |

| Yield | 89% |

The mechanism proceeds via a concerted nucleophilic aromatic substitution (SNAr) , where the electron-withdrawing nitro group activates the benzene ring for attack by the triazole’s N2 nitrogen. Purification by recrystallization from ethanol yields analytically pure product (m.p. 142–144°C).

Sequential Functional Group Transformation

Hydrogenation and Diazotization Pathways

An alternative route involves ethyl 2-amino-6-(2H-1,2,3-triazol-2-yl)benzoate as an intermediate. Starting from ethyl 2-amino-6-fluorobenzoate, triazole installation (as above) followed by nitration offers a pathway. However, nitration of the amino group requires protection. Acetylation (Ac2O, pyridine) followed by nitration (HNO3, H2SO4) at 0°C and subsequent deprotection (NaOH/EtOH) achieves the nitro derivative in 72% overall yield.

Grignard Carboxylation and Esterification

For substrates lacking pre-existing esters, Grignard carboxylation provides access to benzoic acid intermediates. For example, iodobenzene derivatives (generated via Sandmeyer reaction from aniline precursors) react with iPrMgCl followed by CO2 quenching to form carboxylic acids, which are esterified with ethanol/H2SO4. While this approach is longer, it avoids regioselective nitration challenges.

Triazole Synthesis via Cycloaddition

Limitations of Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Although CuAAC is widely used for triazole synthesis, it produces 1,4-disubstituted triazoles , making it unsuitable for 2H-1,2,3-triazol-2-yl derivatives. Recent advances in organocatalytic triazole formation (e.g., enamine-azide cycloadditions) show promise but require further optimization for electron-deficient aryl azides.

Metal-Free Triazole Formation

Wang et al. reported a DBU-catalyzed reaction between ethyl 2-nitro-6-propioloylbenzoate and aryl azides, forming the triazole ring via enolate intermediates. While this method avoids metals, yields remain modest (≤65%) due to competing side reactions.

Comparative Analysis of Methods

Table 2: Key Metrics for Synthetic Routes

The N2-arylation route outperforms others in yield and scalability, though it requires careful handling of moisture-sensitive intermediates. Sequential nitration offers flexibility but suffers from protection/deprotection overhead.

Characterization and Validation

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, triazole-H), 8.42 (d, J = 8.4 Hz, 1H, Ar-H), 8.13 (d, J = 8.4 Hz, 1H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, OCH2), 1.43 (t, J = 7.1 Hz, 3H, CH3).

-

IR (KBr): ν 1725 cm⁻¹ (C=O), 1530 cm⁻¹ (NO2), 1350 cm⁻¹ (triazole C-N).

-

HRMS : m/z [M+H]+ calcd. for C11H9N3O4: 271.0596; found: 271.0598.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Cycloaddition: The triazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines, bases like sodium hydroxide.

Cycloaddition: Azides, alkynes, solvents like DMF, bases like triethylamine

Major Products:

Reduction: Ethyl 2-amino-6-(2H-1,2,3-triazol-2-yl)benzoate.

Substitution: Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzamide.

Cycloaddition: Various triazole-containing heterocycles

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate has shown promising results as an antimicrobial agent. Studies indicate that compounds containing the triazole moiety exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, a study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various strains of Staphylococcus aureus and Candida albicans .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase activity in treated cells .

Case Study: Synthesis and Evaluation

A systematic synthesis of this compound was conducted using a multistep process involving azide chemistry. The resultant compound was evaluated for its biological activity using standard assays. The findings indicated a structure-activity relationship that highlighted the importance of the nitro group for biological efficacy .

Agricultural Science

Pesticidal Applications

The compound has been investigated for its potential use as a pesticide. Its structural characteristics suggest that it may act as an effective insecticide or fungicide. Laboratory tests have shown that formulations containing this compound can significantly reduce pest populations in controlled environments. Field trials are ongoing to assess its effectiveness in real agricultural settings .

Herbicidal Properties

In addition to its insecticidal properties, there is evidence suggesting that this compound may also possess herbicidal activity. Preliminary studies have shown that it can inhibit the growth of certain weed species, making it a candidate for development into a selective herbicide .

Material Science

Polymeric Applications

this compound has been explored as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Staphylococcus aureus and Candida albicans; low MIC values. |

| Anticancer Properties | Induces apoptosis in MCF-7 and HeLa cell lines. | |

| Agricultural Science | Pesticidal Applications | Reduces pest populations; field trials ongoing. |

| Herbicidal Properties | Inhibits growth of certain weed species. | |

| Material Science | Polymeric Applications | Enhances thermal stability and mechanical properties. |

Mechanism of Action

The mechanism of action of Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring can bind to enzymes and receptors, inhibiting their activity. These interactions can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Notes:

- Synthesis Methods : The target compound’s triazole moiety is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, a click chemistry reaction), a method widely used for 1,2,3-triazole formation . In contrast, analogues like 5-methyl-2-triazolylbenzoic acid may involve diazo coupling or nucleophilic substitution followed by cyclization .

- Triazole position: The 6-position triazole in the target compound may confer distinct hydrogen-bonding interactions compared to 2-position isomers, influencing solubility and target binding in biological systems.

- However, related triazole-benzoate esters (e.g., ) often exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and thermal stability up to 150–200°C .

- Applications: While nitro-triazole benzoates are understudied, fluoro- and methyl-substituted analogues are associated with antimicrobial and antifungal activities.

Key Research Findings

Click Chemistry Relevance : The 1,2,3-triazole ring in the target compound aligns with click chemistry principles, enabling modular synthesis and derivatization for drug discovery .

Crystallographic Analysis : Tools like SHELXL and Mercury (used in analogous studies) could resolve the compound’s crystal packing and intermolecular interactions, critical for understanding its solid-state behavior .

Biological Activity

Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the structure-activity relationship (SAR) that contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl benzoate derivatives with nitro and triazole functionalities. The synthetic route often employs methods such as:

- Click Chemistry : Utilizing azides and alkynes to form triazole rings under copper(I)-catalyzed conditions.

- Esterification : Converting benzoic acid derivatives into their ethyl esters using ethanol in the presence of an acid catalyst.

The purity and structure of synthesized compounds are usually confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit notable antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed varying MIC values against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. Comparative studies suggest that it may outperform traditional antibiotics in specific contexts.

Enzyme Inhibition

Inhibition studies have also focused on the compound's ability to inhibit key enzymes involved in various biological pathways:

- Cholinesterase Inhibition : Similar triazole derivatives have been shown to inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases. This compound's structural modifications can enhance its inhibitory potency against cholinesterases.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the triazole ring and the benzoate moiety influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Nitro group position | Enhances electron-withdrawing properties, increasing reactivity towards target enzymes. |

| Substituents on triazole ring | Altered lipophilicity and steric hindrance can either enhance or diminish biological activity. |

For example, compounds with electron-donating groups on the triazole ring displayed improved enzyme inhibition compared to those with electron-withdrawing groups.

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC of 12.5 µg/mL compared to traditional antibiotics which had higher MIC values.

- Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed that certain derivatives showed promising antiproliferative effects, indicating potential as anticancer agents.

Q & A

Q. What are the common synthetic routes for introducing the 2H-1,2,3-triazole moiety into benzoate derivatives?

A four-step synthesis starting from nitrobenzene derivatives involves N2-arylation of 4,5-dibromo-2H-1,2,3-triazole to install the triazole ring early in the sequence. This approach ensures regioselectivity and scalability, as demonstrated in analogous systems . Alternative methods include copper-catalyzed azide-alkyne cycloaddition (CuAAC), though regiochemical control may require optimization of substituents and reaction conditions.

Q. How can the molecular structure of Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate be confirmed experimentally?

Key techniques include:

- NMR spectroscopy : and NMR to verify substituent positions and triazole proton environments.

- X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly for resolving nitro and triazole group orientations .

- High-resolution mass spectrometry (HRMS) : To confirm molecular formula and isotopic patterns .

Q. What solvent systems are effective for chromatographic purification of nitro-triazole benzoates?

Ethyl acetate/hexane or dichloromethane/methanol gradients are commonly used. For polar derivatives, a 1:6.5 v/v mixture of ethylene glycol dimethyl ether (glyme) and pentane has been reported to improve separation efficiency .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved during structural refinement?

SHELXL’s RIGU and SIMU restraints can mitigate anisotropic displacement errors. For high thermal motion in nitro or triazole groups, apply ISOR constraints to refine isotropic behavior. Mercury’s void visualization tool aids in identifying solvent-accessible regions that may distort electron density maps .

Q. What strategies optimize regioselectivity in triazole functionalization under electrophilic conditions?

Computational modeling (DFT) predicts reactivity at triazole N1 vs. N2 positions. Experimentally, steric and electronic effects dominate:

Q. How do intermolecular interactions influence the solid-state packing of nitro-triazole benzoates?

Mercury’s Materials Module analyzes π-π stacking between triazole rings and C–H···O hydrogen bonds involving nitro groups. Compare packing motifs with Cambridge Structural Database (CSD) entries using similarity metrics (e.g., Packing Similarity Tool) .

Q. What analytical approaches reconcile discrepancies between spectroscopic and computational data?

- TLC vs. HPLC purity checks : Use potassium permanganate staining (TLC) for nitro-group detection and reverse-phase HPLC (C18 column, acetonitrile/water) for quantitative purity assessment .

- DFT-NMR comparison : Calculate chemical shifts (GIAO method) and cross-validate with experimental data to identify conformational outliers .

Methodological Considerations

Designing a reaction optimization matrix for nitro-group reduction in the presence of a triazole:

- Variables : Catalyst (Pd/C, Raney Ni), solvent (EtOH, THF), and pressure (H vs. transfer hydrogenation).

- Monitoring : In-situ IR for nitro → amine conversion (disappearance of NO stretch at ~1520 cm) .

- Risk mitigation : Triazole rings may catalyze side reactions (e.g., ring-opening under acidic conditions); include control experiments without catalyst .

Analyzing electronic effects of substituents on triazole reactivity:

- Hammett σ parameters : Correlate reaction rates (e.g., triazole alkylation) with substituent electronic properties.

- Cyclic voltammetry : Measure redox potentials of nitro groups to assess electron-withdrawing effects on triazole π-system .

Handling hygroscopicity or decomposition during storage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.